Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate
Description
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is a heterocyclic aromatic compound featuring a benzofuran core substituted with carbamoyl groups and a methyl benzoate moiety. Its structure combines a benzofuran ring (a fused furan and benzene system) with dual carbamoyl (–CONH₂) functionalities and an ester group (–COOCH₃).
Properties
IUPAC Name |
methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-18(23)11-8-6-10(7-9-11)17(22)20-14-12-4-2-3-5-13(12)25-15(14)16(19)21/h2-9H,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRRKKEECWCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its high yield and fewer side reactions . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the proper formation of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate has shown immense potential in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound can be compared to structurally related esters and benzofuran derivatives. A notable example from the literature is Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (Compound 42, as described in ). Below is a detailed comparison:
Structural and Functional Insights
Benzofuran vs. Phenylbutenyl Core :
- The benzofuran system in the target compound introduces rigidity and planar aromaticity, which may enhance π-π interactions in solid-state packing or receptor binding compared to the flexible phenylbutenyl chain in Compound 42 .
- The oxygen atom in benzofuran could improve solubility in polar solvents relative to the purely hydrocarbon-based phenylbutenyl group.
Carbamoyl vs. Ethyl Ester Functionality :
- Both compounds feature carbamoyl groups, enabling hydrogen bonding. However, the ethyl ester in Compound 42 introduces hydrolytic lability under basic conditions, whereas the methyl ester in the target compound may exhibit slower hydrolysis kinetics.
Synthetic Accessibility :
- Compound 42 was synthesized via a coupling reaction between a pivaloyloxy-protected intermediate and (E)-(2-bromovinyl)benzene, achieving 75% yield after chromatography . The target compound’s synthesis would likely require benzofuran ring formation (e.g., via cyclization of o-hydroxyaryl ketones) prior to carbamoylation, a step that may reduce overall yield.
Biological Activity
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is a complex organic compound with significant potential in various biological applications. Its structure, characterized by a benzofuran ring and carbamoyl groups, suggests diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C18H14N2O5
- Molecular Weight : 338.3142 g/mol
- CAS Number : 477295-15-1
- InChI : InChI=1S/C18H14N2O5/c1-24-18(23)11-8-6-10(7-9-11)17(22)20-14-12-4-2-3-5-13(12)25-15(14)16(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The benzofuran moiety allows for binding to various biological molecules, potentially modulating their activity. This interaction can lead to the inhibition or activation of critical biological pathways, which is crucial in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 200 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent targeting both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
These findings highlight its potential as a lead compound for developing new anticancer therapies.
Study on Antimicrobial Activity
A study conducted by Pandeeti et al. evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations lower than those required for many existing antibiotics, suggesting a promising alternative for treating resistant infections .
Investigation into Anticancer Mechanisms
Research published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and inhibits cell proliferation markers, indicating its potential role as an anticancer agent. Further investigations are needed to fully understand its mechanism and optimize its therapeutic efficacy .
Q & A
Q. What are the recommended synthetic strategies for Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate?
Synthesis typically involves multi-step routes, including:
- Benzofuran Core Construction : A cascade [3,3]-sigmatropic rearrangement and aromatization strategy can generate the benzofuran scaffold (e.g., using NaH/THF for deprotonation and cyclization) .
- Carbamoyl Linkage Formation : Reacting activated esters (e.g., 4-aminobenzoate derivatives) with isocyanates or carbamoyl chlorides under anhydrous conditions .
- Esterification : Final esterification steps often employ methanol/H<sup>+</sup> or DCC/DMAP coupling to install the methyl benzoate group .
Key Considerations : Optimize reaction temperatures and solvent polarity to prevent premature cyclization or side reactions.
Q. How can the compound’s structure be confirmed using spectroscopic methods?
Q. What safety protocols are critical during experimental handling?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
- Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to rule out false positives/negatives.
- Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, MeCN/H2O gradient) to ensure batch consistency .
- Target Specificity : Use knockout cell lines or competitive binding assays to validate interactions with proposed biological targets (e.g., enzymes, receptors) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
- Docking Studies : AutoDock Vina or Schrödinger Suite can map binding modes to targets like kinases or GPCRs .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .
Q. How does the carbamoyl-benzofuran moiety influence structure-activity relationships (SAR)?
- Hydrogen Bonding : The carbamoyl group enhances binding to polar residues (e.g., Ser/Thr in kinases) via NH and carbonyl interactions .
- Steric Effects : Substituents on the benzofuran ring (e.g., methyl vs. methoxy) modulate steric hindrance and conformational flexibility .
- Electron Withdrawal/Donation : Fluorine or trifluoromethyl groups on the benzoate ring can alter electron density, affecting target affinity .
Q. What strategies resolve low crystallinity in X-ray diffraction studies?
- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize crystal lattices .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes larger crystal growth .
- Alternative Solvents : Test low-polarity solvents (e.g., hexane/EtOAc) to reduce solubility and induce crystallization .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks
| Technique | Critical Peaks/Features | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR | δ 3.9 ppm (s, 3H) | Methyl ester protons |
| IR | ~1700 cm<sup>-1</sup> (C=O stretch) | Ester/carbamoyl carbonyls |
| HRMS | m/z 369.4000 [M+H]<sup>+</sup> | Molecular ion confirmation |
Q. Table 2. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Benzofuran formation | NaH/THF, 0°C → RT | 60–75% |
| Carbamoyl coupling | DCC/DMAP, CH2Cl2 | 45–65% |
| Esterification | MeOH/H2SO4, reflux | 80–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
